4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid structure elucidation
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Authored by: Senior Application Scientist, Gemini Division
Abstract
The unequivocal determination of a chemical structure is a foundational requirement in the fields of medicinal chemistry and drug development. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and data interpretation required for the structural elucidation of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid. This molecule, featuring a disubstituted 1,2,4-oxadiazole core linked to a butanoic acid chain and a methoxyphenyl moiety, presents an excellent case study for the synergistic application of modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for each step, ensuring a self-validating and robust analytical workflow.
Introduction: The Rationale for a Multi-faceted Analytical Approach
The structure of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid incorporates several key functional groups and structural motifs: a carboxylic acid, an aliphatic chain, a 1,2,4-oxadiazole heterocycle, and a substituted aromatic ring. A successful elucidation, therefore, cannot rely on a single analytical technique. Instead, a combination of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments is essential.[1][2] This integrated approach allows for the piecing together of molecular fragments, confirmation of functional groups, and the unambiguous assignment of atom connectivity.
The workflow for this elucidation is designed to be logical and progressive, starting with the determination of the molecular formula and proceeding through the identification of functional groups and the assembly of the molecular skeleton.
Caption: A logical workflow for the structural elucidation of a novel small molecule.
High-Resolution Mass Spectrometry (HRMS): Establishing the Molecular Blueprint
Expertise & Experience: The first step in the analysis of an unknown compound is to determine its elemental composition. High-resolution mass spectrometry provides a highly accurate mass measurement, which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.[1]
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leaving behind protonated molecules, [M+H]⁺.
-
Mass Analysis: The ions are accelerated into the time-of-flight mass analyzer. The time it takes for an ion to travel the length of the flight tube is proportional to its mass-to-charge ratio (m/z).
-
Data Analysis: The precise m/z value of the [M+H]⁺ ion is used to calculate the molecular formula.
Expected Data and Interpretation:
For 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid (C₁₃H₁₄N₂O₄), the expected accurate mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₄N₂O₄ |
| Exact Mass | 262.0954 |
| [M+H]⁺ | 263.1026 |
A measured m/z value within a few parts per million (ppm) of the calculated value provides high confidence in the proposed molecular formula.
Fragmentation Analysis:
Electron ionization or collision-induced dissociation can provide valuable structural information. The 1,2,4-oxadiazole ring is known to undergo characteristic cleavage.[3][4]
Caption: Predicted mass spectrometry fragmentation pathway.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of chemical bonds.[5][6][7]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
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Data Acquisition: The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.
Expected Data and Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid[8] |
| ~1710 | C=O stretch | Carboxylic Acid[5][9] |
| ~1610, ~1480 | C=C stretch | Aromatic Ring |
| ~1580 | C=N stretch | 1,2,4-Oxadiazole |
| ~1250, ~1040 | C-O stretch | Aryl-ether |
The presence of a broad absorption band in the 3300-2500 cm⁻¹ region and a strong, sharp peak around 1710 cm⁻¹ would be highly indicative of the carboxylic acid functionality.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[2] By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a complete picture of the molecular structure can be constructed.
4.1. ¹H NMR Spectroscopy: Mapping the Proton Environment
Protocol:
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Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
Predicted ¹H NMR Data (in CDCl₃, hypothetical):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | broad s | 1H | COOH |
| 7.65 | t | 1H | Ar-H |
| 7.58 | d | 1H | Ar-H |
| 7.42 | t | 1H | Ar-H |
| 7.10 | d | 1H | Ar-H |
| 3.85 | s | 3H | OCH₃ |
| 3.15 | t | 2H | -CH₂- (adjacent to oxadiazole) |
| 2.60 | t | 2H | -CH₂- (adjacent to COOH) |
| 2.20 | quintet | 2H | -CH₂- (central) |
4.2. ¹³C NMR Spectroscopy: Defining the Carbon Skeleton
Protocol:
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.
Predicted ¹³C NMR Data (in CDCl₃, hypothetical):
| Chemical Shift (δ, ppm) | Assignment |
| ~178.0 | COOH |
| ~175.5 | C5 (Oxadiazole)[10] |
| ~168.0 | C3 (Oxadiazole)[10] |
| ~160.0 | Ar-C (C-OCH₃) |
| ~130.0 | Ar-CH |
| ~128.0 | Ar-C (ipso) |
| ~120.0 | Ar-CH |
| ~115.0 | Ar-CH |
| ~112.0 | Ar-CH |
| 55.5 | OCH₃ |
| ~32.0 | -CH₂- (adjacent to COOH) |
| ~28.0 | -CH₂- (adjacent to oxadiazole) |
| ~23.0 | -CH₂- (central) |
4.3. 2D NMR Spectroscopy: Connecting the Pieces
Expertise & Experience: While 1D NMR provides a list of proton and carbon environments, 2D NMR experiments reveal the connectivity between these atoms.[11]
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
Caption: Expected COSY correlations for the aliphatic and aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assembling the molecular skeleton.
Key Expected HMBC Correlations:
| Proton (δ, ppm) | Correlated Carbon(s) (δ, ppm) | Structural Inference |
| Hγ (~3.15) | C5 (Oxadiazole, ~175.5) | Confirms attachment of the butanoic acid chain to the C5 position of the oxadiazole ring. |
| Ar-H (~7.58, ~7.65) | C3 (Oxadiazole, ~168.0) | Confirms attachment of the methoxyphenyl ring to the C3 position of the oxadiazole ring. |
| Hα (~2.60) | COOH (~178.0) | Confirms the position of the carboxylic acid group. |
| OCH₃ (~3.85) | Ar-C (~160.0) | Confirms the methoxy group is attached to the aromatic ring. |
Final Structure Confirmation
The culmination of the data from HRMS, FTIR, and the suite of NMR experiments provides a self-validating system for the structure of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid. The molecular formula is established by HRMS, the key functional groups are identified by FTIR, and the precise atomic connectivity is pieced together using 1D and 2D NMR. The HMBC experiment is particularly powerful in this case, as it bridges the different structural fragments—the butanoic acid chain, the oxadiazole ring, and the methoxyphenyl group—into a single, unambiguous structure.
References
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